molecular formula C35H33N3O8 B12620349 3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12620349
M. Wt: 623.6 g/mol
InChI Key: XFILOKFZRPTWTH-UHFFFAOYSA-N
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Description

3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-d][1,2]oxazole structure, followed by the introduction of the various substituents through a series of reactions such as nitration, alkylation, and etherification. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The aromatic rings can undergo electrophilic substitution reactions.

    Substitution: The benzyloxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(benzyloxy)-3-methoxyphenyl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
  • 3-(4-benzyloxy-3-methoxy-phenyl)-acrylic acid ethyl ester

Uniqueness

Compared to similar compounds, 3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C35H33N3O8

Molecular Weight

623.6 g/mol

IUPAC Name

3-(3-ethoxy-4-phenylmethoxyphenyl)-2-(3-nitrophenyl)-5-(4-propoxyphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C35H33N3O8/c1-3-19-44-28-16-14-25(15-17-28)36-34(39)31-32(37(46-33(31)35(36)40)26-11-8-12-27(21-26)38(41)42)24-13-18-29(30(20-24)43-4-2)45-22-23-9-6-5-7-10-23/h5-18,20-21,31-33H,3-4,19,22H2,1-2H3

InChI Key

XFILOKFZRPTWTH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC

Origin of Product

United States

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